![molecular formula C16H25N3O5S B2833741 Ethyl (2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)carbamate CAS No. 897610-91-2](/img/structure/B2833741.png)
Ethyl (2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)carbamate
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Overview
Description
This compound is a derivative of piperazine, which is a common structural motif found in agrochemicals and pharmaceuticals . Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . The compound contains a six-membered ring and two nitrogen atoms in opposite positions .
Synthesis Analysis
The synthesis of piperazine derivatives has been a topic of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound has been characterized using spectroscopic techniques such as XRD, FT-IR, FT-Ra, and NMR . Theoretical calculations were performed using the DFT method with the B3LYP functional and the 6–311++G(d,p) basis set .Chemical Reactions Analysis
The chemical reactivity of this compound has been studied. The HOMO–LUMO energy gap was calculated at 5.19 eV, indicating that this synthesized structure has low reactivity and a tendency to be stable .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound have been investigated. The geometric parameters and spectroscopic data obtained from DFT calculations were in high agreement with the experimental results .Scientific Research Applications
Analytical Derivatization in Liquid Chromatography
A sulfonate reagent similar in structure to Ethyl (2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)carbamate, known as 2-(2-naphthoxy)ethyl 2-[1-(4-benzyl)-piperazyl]ethanesulfonate, has been synthesized for analytical derivatization in liquid chromatography. This reagent is designed with a fluorophore for sensitive detection and a tertiary amino function that can be removed by acid treatment after derivatization, demonstrating its utility in enhancing detection sensitivity and specificity in chromatographic analyses (Wu et al., 1997).
Serotonergic Neurotransmission Study
The compound [18F]4-(2'-methoxyphenyl)-1-[2'-[N-(2''-pyridinyl)-p-fluorobenzamido]ethyl]-piperazine, similar to Ethyl (2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)carbamate, known as [18F]p-MPPF, has been used as a 5-HT1A antagonist for studying serotonergic neurotransmission with positron emission tomography (PET). This research includes chemistry, radiochemistry, and application in animal and human studies to understand the functioning of the serotonergic system, showcasing its potential in neuroscience research (Plenevaux et al., 2000).
Antibacterial, Antifungal, and Anticancer Activities
Novel derivatives synthesized from carbazole, structurally related to Ethyl (2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)carbamate, have shown significant antibacterial, antifungal, and anticancer activities. This highlights the compound's potential in the development of new therapeutic agents, especially in targeting human breast cancer cell lines like MCF7 (Sharma et al., 2014).
Mechanism of Action
Target of Action
The primary target of Ethyl (2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)carbamate is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are associated with numerous neurodegenerative and psychiatric conditions .
Mode of Action
The compound interacts with its targets, the α1-ARs, which are known to be activated or blocked for the treatment of numerous disorders
Biochemical Pathways
The α1-ARs are involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . They are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied . The in silico docking and molecular dynamics simulations, binding data together with ADME calculations identified promising lead compounds . .
Result of Action
It is known that the activation or blockade of α1-ars is a major therapeutic approach for the treatment of numerous disorders .
properties
IUPAC Name |
ethyl N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O5S/c1-3-24-16(20)17-8-13-25(21,22)19-11-9-18(10-12-19)14-4-6-15(23-2)7-5-14/h4-7H,3,8-13H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDPNAGHNSYAFGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)carbamate |
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